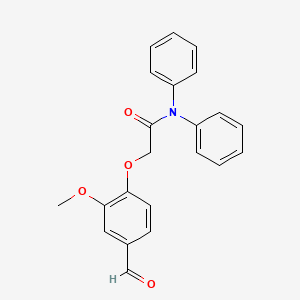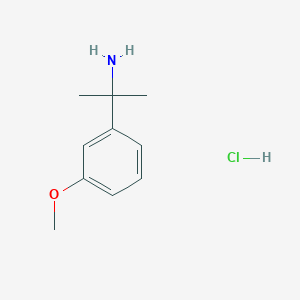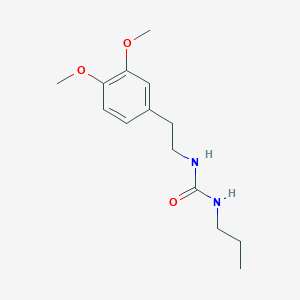
1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-propylurea” is a complex organic molecule. It contains a urea group (-NH-CO-NH-) and a propyl group (a three-carbon chain) attached to a phenyl ring with two methoxy groups (-O-CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the phenyl ring and the various attached groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions occur. The presence of the urea group, the propyl group, and the phenyl ring with methoxy groups could all influence its reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis of Biological Active Compounds
Compounds similar to 1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-propylurea have been synthesized for potential biological activities. For instance, the synthesis of ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate, which is a precursor in the synthesis of new thio-analogues with expected activity against HBV, demonstrates the interest in dimethoxyphenyl compounds for therapeutic applications (M. T. Aal, 2002).
Photopolymerization Studies
Research on the photopolymerization and photo-copolymerization of unsymmetrically substituted diolefin compounds, which may include structures similar to the target compound, highlights the potential of these chemicals in developing new materials with specific optical or electronic properties (M. Hasegawa et al., 1989).
Antioxidant Capacity Enhancement
Studies on enzymatic modifications, such as the laccase-mediated oxidation of 2,6-dimethoxyphenol, to produce compounds with enhanced antioxidant capacity, suggest a potential application in improving the effectiveness of phenolic antioxidants. This could be relevant for compounds with dimethoxyphenyl groups in terms of exploring their antioxidant properties and applications in food science or medicine (O. E. Adelakun et al., 2012).
Development of Electroluminescent Materials
The synthesis and characterization of compounds for their potential use in electroluminescent materials, as seen in studies involving ethylene dioxythiophene derivatives, may also extend to compounds like 1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-propylurea. This suggests a possible application in the development of new organic electronic materials (K. Ono et al., 2008).
Wirkmechanismus
- Role : By binding to these receptors, bevantolol inhibits the normal epinephrine-mediated sympathetic actions, such as increased heart rate. This leads to a decrease in preload and blood pressure .
- By antagonizing beta-1 receptors, bevantolol reduces the sympathetic response, resulting in decreased heart rate and blood pressure .
- Cellular Effects : Reduced heart rate and decreased blood pressure due to antagonism of sympathetic responses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-4-8-15-14(17)16-9-7-11-5-6-12(18-2)13(10-11)19-3/h5-6,10H,4,7-9H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSWFASPACZGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-propylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

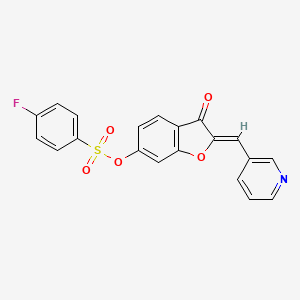
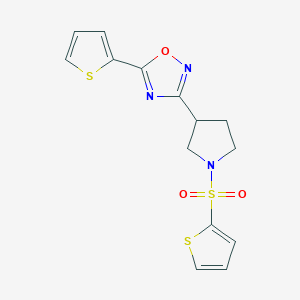
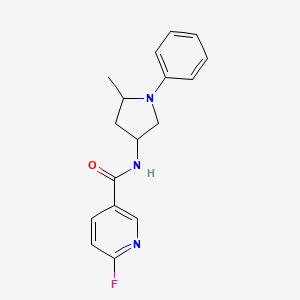
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2825889.png)
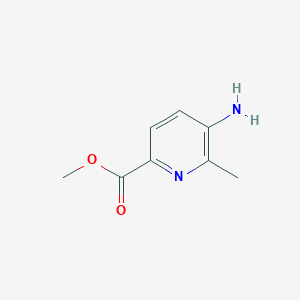
![N-(2-methoxy-5-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2825891.png)
![Diethyl 2-[(4-acetylanilino)methylene]malonate](/img/structure/B2825893.png)
![5-((4-Isopropylphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2825895.png)
![5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid](/img/structure/B2825896.png)
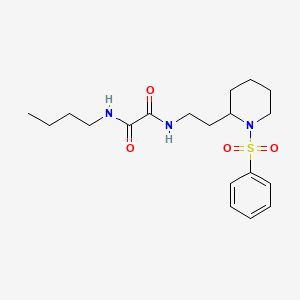
![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2825901.png)
![[(E)-3-(1H-Benzimidazol-2-yl)-2-hydroxy-4-methoxy-4-oxobut-2-enyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate](/img/structure/B2825903.png)
